11,12-Didehydro Retinol
Overview
Description
11,12-Didehydro Retinol: is a derivative of retinol, also known as vitamin A. It is characterized by the presence of a double bond between the 11th and 12th carbon atoms in its structure. This compound is an intermediate in the biosynthesis of 11-cis retinal, which is crucial for vision. The molecular formula of this compound is C20H28O , and it has a molecular weight of 284.44 g/mol .
Mechanism of Action
Target of Action
11,12-Didehydro Retinol is a derivative of Vitamin A and is considered an intermediate in the retinoid pathway . The primary targets of this compound are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs) . These receptors play crucial roles in regulating epithelial cell growth and differentiation .
Mode of Action
It is known that it undergoes metabolic conversion to all-trans retinoic acid . This conversion is crucial as all-trans retinoic acid is the biologically active form of Vitamin A . Once converted, it binds to the RARs and RXRs, activating these nuclear receptors and regulating gene expression .
Biochemical Pathways
The biochemical pathway of this compound involves its conversion to all-trans retinoic acid . This conversion is a part of the physiological pathway of Vitamin A metabolism . The activation of RARs and RXRs by all-trans retinoic acid affects various physiological processes, including embryonic development, tissue homeostasis, cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
The pharmacokinetics of retinoids, including this compound, are complex. They are extensively metabolized, and only traces of unchanged drugs are eliminated in urine . The terminal elimination half-lives of retinoids after long-term treatment can vary significantly . The systemic availability of these drugs also shows pronounced inter- and intraindividual variation . Therefore, dosage adjustments should be made based on both plasma drug concentrations and the efficacy and tolerability of the drugs .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role in regulating epithelial cell growth and differentiation . It exhibits anti-inflammatory, antineoplastic, antioxidant, and free radical-scavenging activities . It has been used in dermatology for many years to treat various skin conditions ranging from acne to wrinkles .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the conversion of retinol to retinoic acid can be regulated to maintain very low concentrations of tretinoin in human circulation . Furthermore, the safety and toxicity of this compound are important considerations. While it is considered to have low toxicity, general laboratory safety operations should still be followed when handling it .
Biochemical Analysis
Biochemical Properties
11,12-Didehydro Retinol interacts with various enzymes, proteins, and other biomolecules. It is recognized as a substrate by Retinol dehydrogenase 11 (RDH11), a microsomal short-chain dehydrogenase/reductase . RDH11 prefers NADPH as a cofactor and contributes to the oxidation of 11-cis-retinol to 11-cis-retinaldehyde .
Cellular Effects
The effects of this compound on cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have a role in the visual cycle in the eye’s retinal pigment epithelium .
Molecular Mechanism
The mechanism of action of this compound involves its conversion to all-trans-retinaldehyde . This process is facilitated by RDH11, which recognizes all-trans and cis-retinoids as substrates . The enzyme is an integral membrane protein, anchored to membranes by two hydrophobic peptide segments .
Temporal Effects in Laboratory Settings
It is known that RDH11 functions as an all-trans-retinaldehyde reductase essential for the maintenance of physiological levels of all-trans-retinol under reduced vitamin A availability .
Metabolic Pathways
This compound is involved in the retinol metabolism pathway . It is converted to all-trans-retinaldehyde by RDH11 . This process is part of the visual cycle in the eye’s retinal pigment epithelium .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by RDH11
Subcellular Localization
The subcellular localization of this compound is associated with the smooth endoplasmic reticulum in retinal pigment epithelial cells . It is an integral membrane protein, anchored to membranes by two hydrophobic peptide segments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 11,12-Didehydro Retinol typically involves the following steps:
Starting Material: The synthesis often begins with β-ionone, a compound derived from the degradation of carotenoids.
Protection: The hydroxyl group of β-ionone is protected using triethylsilyl chloride to form a triethylsilyl ether.
Wittig Reaction: The protected β-ionone undergoes a Wittig reaction to introduce the conjugated double bonds.
Deprotection: The triethylsilyl group is removed to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key steps include:
Large-Scale Wittig Reaction: Conducting the Wittig reaction in large reactors with controlled temperature and pressure.
Purification: Using chromatography techniques to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: 11,12-Didehydro Retinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 11,12-Didehydro Retinal.
Reduction: It can be reduced to form this compound derivatives.
Substitution: It can undergo substitution reactions at the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
11,12-Didehydro Retinal: Formed through oxidation.
This compound Derivatives: Formed through reduction and substitution reactions.
Scientific Research Applications
Chemistry: 11,12-Didehydro Retinol is used as an intermediate in the synthesis of various retinoids. It is also used in studies involving the synthesis and characterization of retinoid analogs .
Biology: In biological research, this compound is used to study the visual cycle and the role of retinoids in vision. It is also used in studies involving retinoid metabolism and signaling .
Medicine: It is also being explored for its potential use in anti-aging and dermatological treatments .
Industry: In the industrial sector, this compound is used in the production of cosmetics and skincare products. It is also used in the synthesis of other retinoids for pharmaceutical applications .
Comparison with Similar Compounds
Retinol: The parent compound of 11,12-Didehydro Retinol, involved in vision and cellular processes.
11-cis Retinal: A key intermediate in the visual cycle, essential for vision.
All-trans Retinoic Acid: A metabolite of retinol, used in the treatment of acne and other skin conditions.
Uniqueness: this compound is unique due to the presence of the double bond between the 11th and 12th carbon atoms, which imparts distinct chemical and biological properties. This structural feature makes it a valuable intermediate in the synthesis of other retinoids and a useful compound in scientific research .
Properties
IUPAC Name |
(2E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,6,8-trien-4-yn-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h8,11-13,21H,7,10,14-15H2,1-5H3/b12-11+,16-8+,17-13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWPJRSSDVABG-YSVSHSNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC#CC(=CCO)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C#C/C(=C/CO)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00558430 | |
Record name | 11,12-Didehydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29443-88-7 | |
Record name | 11,12-Didehydroretinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00558430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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